Chiral α-Center Enables Enantioselective EP4 Synthesis
The (S)-enantiomer of 4-(1-aminoethyl)benzoic acid serves as the indispensable chiral building block for clinically evaluated EP4 antagonists. CJ-042794, synthesized from (S)-4-(1-aminoethyl)benzoic acid, inhibits [³H]-PGE₂ binding to the human EP4 receptor with a mean pKi of 8.5 (Ki ≈ 3.2 nM) and is at least 200-fold selective over EP1, EP2, and EP3 subtypes [1]. By contrast, 4-(aminomethyl)benzoic acid (PAMBA), which lacks the chiral α-methyl group, shows no detectable EP4 antagonist activity and instead inhibits PepT1 (competitive, non-translocated) with antifibrinolytic action . This demonstrates that the ethyl spacer with chiral substitution is the critical pharmacophoric feature for EP4 engagement.
| Evidence Dimension | EP4 receptor binding affinity and selectivity window |
|---|---|
| Target Compound Data | CJ-042794 (derived from (S)-4-(1-aminoethyl)benzoic acid): human EP4 pKi = 8.5 (Ki ≈ 3.2 nM); >200-fold selective vs. EP1/EP2/EP3 |
| Comparator Or Baseline | 4-(Aminomethyl)benzoic acid: no EP4 activity reported; primary activity is PepT1 inhibition (competitive, non-translocated) |
| Quantified Difference | Target compound-derived drug shows sub-10 nM EP4 binding; comparator shows zero measurable EP4 engagement at pharmacologically relevant concentrations |
| Conditions | Radioligand binding assay using [³H]-PGE₂ and human EP4 receptor; selectivity assessed across human EP1, EP2, EP3 subtypes [1] |
Why This Matters
Procurement of the racemate or the wrong regioisomer will fail to produce active EP4 antagonists; only the (S)-enantiomer of this specific scaffold yields the requisite stereochemistry for sub-10 nM receptor engagement.
- [1] Murase A, et al. In vitro pharmacological characterization of CJ-042794, a novel, potent, and selective prostaglandin EP4 receptor antagonist. Life Sci. 2008;82(3-4):226-232. PMID: 18155068. View Source
